molecular formula C21H25N5O4S B2866116 4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide CAS No. 2034327-98-3

4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide

Cat. No.: B2866116
CAS No.: 2034327-98-3
M. Wt: 443.52
InChI Key: LHMYMCSHTLVCID-UHFFFAOYSA-N
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Description

4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure incorporating a benzamide moiety linked to a piperidine ring, which is further connected to a 3-methyl-2,2-dioxido-benzo[c][1,2,5]thiadiazole unit. Compounds containing the 1,2,5-thiadiazole scaffold are frequently investigated for their diverse biological activities. Specifically, 1,2,5-thiadiazole derivatives have been explored as mechanism-based inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH) . Furthermore, various thiadiazole isomers, including 1,3,4-thiadiazoles, are the subject of extensive research in oncology due to their documented cytotoxic properties and potential to inhibit key enzymatic targets such as carbonic anhydrases (CA), lipoxygenases (LOX), and tyrosine kinases . The presence of the benzamide group in its structure also suggests potential for interactions with biological targets, as this group is common in many pharmacologically active molecules. Researchers can utilize this chemical as a key intermediate or a lead compound in developing novel therapeutic agents, particularly for applications in cancer research and enzymology. Its mechanism of action is anticipated to involve specific, high-affinity binding to enzymatic pockets, potentially leading to inhibition of pathological cellular processes. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions, utilizing personal protective equipment and referring to the safety data sheet prior to use.

Properties

IUPAC Name

4-[[2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S/c1-24-18-4-2-3-5-19(18)26(31(24,29)30)17-10-12-25(13-11-17)14-20(27)23-16-8-6-15(7-9-16)21(22)28/h2-9,17H,10-14H2,1H3,(H2,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMYMCSHTLVCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Preparation of "4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide" involves multi-step organic synthesis processes. The general route begins with the synthesis of the benzo[c][1,2,5]thiadiazole core, followed by functional group modifications and coupling reactions.

  • Initial Synthesis: : Starting with 3-methylbenzo[c][1,2,5]thiadiazole-1,1-dioxide, the compound undergoes nitration to introduce a nitro group at a suitable position.

  • Reduction: : The nitro group is subsequently reduced to an amine, forming 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1-ylamine.

  • Coupling Reaction: : This intermediate is then coupled with 4-piperidone under specific conditions to form the desired piperidine derivative.

  • Acylation: : Finally, an acylation reaction introduces the acetamido and benzamide groups, resulting in the target compound.

Industrial Production Methods:

Industrial-scale production typically involves optimized reaction conditions, including the use of catalysts, to maximize yield and purity. Reactions are conducted in large reactors under controlled temperatures and pressures, ensuring scalability and consistency in production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the benzo[c][1,2,5]thiadiazole moiety.

  • Reduction: : Reduction can occur at various functional groups, including the nitro group (if present) or carbonyl groups.

  • Substitution: : The aromatic rings are prone to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Including sodium borohydride or catalytic hydrogenation.

  • Substitution Reagents: : Like halogens or nucleophiles under specific conditions (e.g., Lewis acids for electrophilic substitution).

Major Products:

The major products of these reactions depend on the specific conditions and reagents used, typically resulting in modified functional groups or new derivatives with altered properties.

Scientific Research Applications

Chemistry:

  • Fluorescent Probes: : Utilized in developing fluorescent probes for biological imaging due to its photophysical properties.

  • Sensing Materials: : Employed in creating sensors for detecting specific analytes in environmental and industrial settings.

Biology:

  • Biomarker Detection: : Assists in detecting and monitoring biomarkers in various biological samples.

  • Drug Design: : Plays a role in designing new drugs and understanding drug-receptor interactions.

Medicine:

  • Therapeutic Agents: : Investigated for potential therapeutic applications, particularly in targeting specific diseases.

  • Diagnostic Tools: : Used in the development of diagnostic tools and techniques for medical imaging.

Industry:

  • Material Science: : Applied in material science for the development of new materials with specific properties.

  • Catalysis: : Functions as a catalyst or catalyst precursor in various industrial chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: : Includes enzymes, receptors, and nucleic acids, where it can modulate their activity.

  • Pathways Involved: : Interacts with signaling pathways involved in cell communication, proliferation, and metabolism.

Comparison with Similar Compounds

Structural and Pharmacophoric Differences

The table below highlights key structural and functional differences between the target compound and analogs from the evidence:

Compound Core Structure Pharmacophore Key Substituents
Target Compound Benzamide-piperidine-thiadiazole dioxide Thiadiazole dioxide 3-Methyl, acetamido-benzamide
: 9a–9e Benzimidazole-triazole-thiazole Triazole-thiazole Varied aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl)
: II2 Diclofenac-benzofuroxan Benzofuroxan (NO donor) Ester-linked NO-releasing group

Key Observations :

  • The thiadiazole dioxide in the target compound contrasts with the triazole-thiazole in compounds, which may alter electronic properties and binding selectivity.
  • Unlike the NO-donating benzofuroxan in , the target lacks an explicit NO-release mechanism, suggesting divergent therapeutic applications (e.g., kinase inhibition vs. anti-inflammatory activity).
Analytical Data:
Parameter Target Compound (9a–9e) (II2)
Melting Point Not reported 180–220°C (varied by substituent) 135–140°C
Spectroscopy Presumed IR/NMR Full IR, <sup>1</sup>H/<sup>13</sup>C NMR reported IR, <sup>1</sup>H NMR, MS
Elemental Analysis Not reported C, H, N, S validated (±0.4%) C, H, N validated
Hypothesized Activity of Target Compound:
  • The thiadiazole dioxide group is associated with antimicrobial, antiviral, or kinase-inhibitory activity in literature, though specific data for this compound are unavailable.
  • The piperidine moiety may improve blood-brain barrier penetration compared to smaller heterocycles (e.g., triazoles).
Evidence-Based Comparisons:
  • Compounds: No explicit activity reported, but triazole-thiazole systems are frequently explored in anticancer and antimicrobial research .
  • Compounds: II2 and ZLR-8 exhibit enhanced anti-inflammatory/analgesic activity and reduced gastrointestinal (GI) toxicity compared to diclofenac, attributed to NO release . ZLR-8 promotes ulcer healing via increased gastric mucosal blood flow (GMBF) and sustained NO release .

Implications for Target Compound :

  • Without an NO donor, the target may lack the GI protective effects seen in compounds.
  • Its benzamide-thiadiazole structure could prioritize different therapeutic targets (e.g., enzyme inhibition over cyclooxygenase modulation).

Biological Activity

The compound 4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide , identified by its CAS number 2034508-61-5 , is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound features several notable structural elements:

  • Thiadiazole moiety : Known for its diverse biological activities.
  • Piperidine ring : Commonly found in various bioactive compounds.
  • Acetamido and benzamide groups : These functional groups may enhance the compound's pharmacological profile.

Antimicrobial Activity

Research indicates that compounds containing a thiadiazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown that related compounds demonstrate promising antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundActivityTested StrainsEfficacy
4-Thiadiazole DerivativesAntimicrobialS. aureus, E. coliHigh inhibition observed
4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol) derivativesAntimicrobialVarious strainsSignificant activity reported

Anticancer Activity

The anticancer potential of the compound is supported by studies showing that thiadiazole derivatives can inhibit cancer cell proliferation. The mechanism often involves apoptosis induction and cell cycle arrest in various cancer cell lines. For example, certain thiadiazole-based compounds have been shown to inhibit tumor growth in xenograft models .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are highly sought after. Thiadiazole derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that the compound may be beneficial in treating inflammatory conditions .

Case Studies and Research Findings

Several studies highlight the biological activity of thiadiazole-containing compounds:

  • Study on ABHD6 Inhibition :
    • A study optimized 1,2,5-thiadiazole carbamates as potent inhibitors of human α/β hydrolase domain 6 (ABHD6), which is involved in inflammation and metabolic disorders. The results indicated significant inhibitory activity with IC50 values in the low nanomolar range .
  • Antimicrobial Efficacy :
    • A systematic review highlighted the antibacterial effects of 4-thiadiazole derivatives against multiple bacterial strains, showcasing their potential as new antimicrobial agents .
  • Anticancer Properties :
    • Research has demonstrated that some thiadiazole derivatives can induce apoptosis in cancer cells through various pathways, suggesting their potential use in cancer therapy .

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